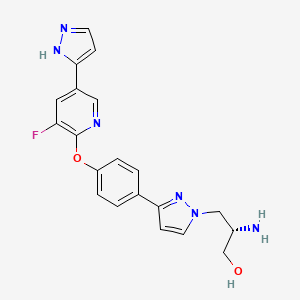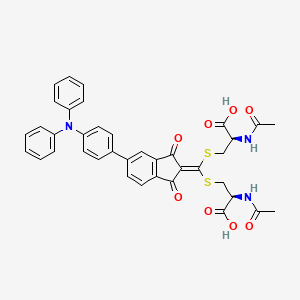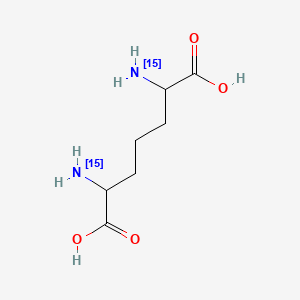
2,6-bis(15N)(azanyl)heptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(15N)(azanyl)heptanedioic acid, also known as 2,6-diaminopimelic acid-[13C7,15N2], is a compound of significant interest in various scientific fields. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at the 2 and 6 positions, and isotopic labeling with nitrogen-15. This compound is often used as an internal standard in metabolic research and has applications in organic chemistry, environmental studies, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)heptanedioic acid typically involves the isotopic labeling of 2,6-diaminopimelic acid. The process includes the incorporation of nitrogen-15 into the amino groups. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistent incorporation of nitrogen-15. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.
Medicine: Utilized in clinical diagnostics for the detection of metabolic disorders and as a marker in various diagnostic assays.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development purposes.
Mécanisme D'action
The mechanism of action of 2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within biological systems. This compound targets specific enzymes and pathways involved in amino acid metabolism, providing insights into metabolic processes and potential therapeutic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound, used in similar applications but without the isotopic tracing capabilities.
Heptanedioic acid: A related compound with similar structural features but lacking the amino groups and isotopic labels.
Uniqueness
2,6-bis(15N)(azanyl)heptanedioic acid is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of nitrogen-15 allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
Propriétés
Formule moléculaire |
C7H14N2O4 |
|---|---|
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2,6-bis(15N)(azanyl)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i8+1,9+1 |
Clé InChI |
GMKMEZVLHJARHF-IOOOXAEESA-N |
SMILES isomérique |
C(CC(C(=O)O)[15NH2])CC(C(=O)O)[15NH2] |
SMILES canonique |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


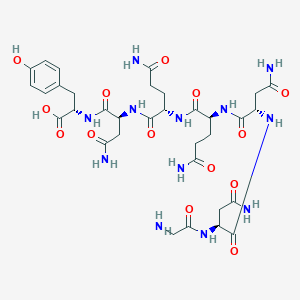
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

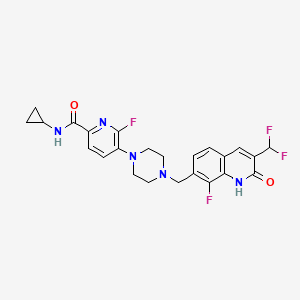
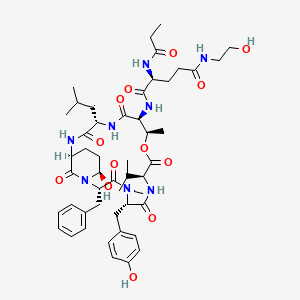
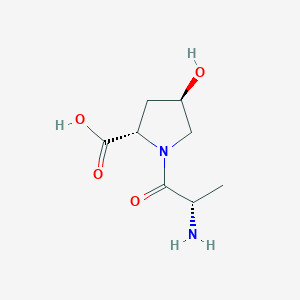
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
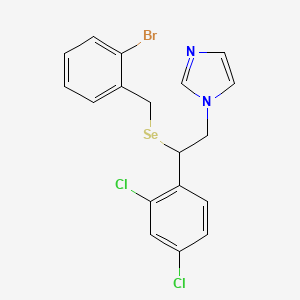
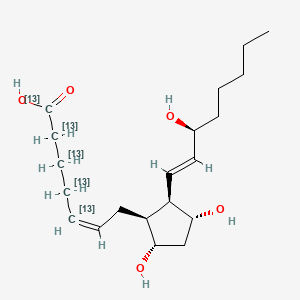
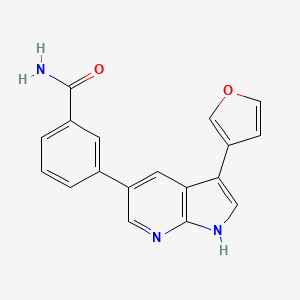
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
